molecular formula C12H16ClFN2O2 B2360969 tert-butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate CAS No. 1241683-74-8

tert-butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate

Cat. No.: B2360969
CAS No.: 1241683-74-8
M. Wt: 274.72
InChI Key: WISACZJOARPZOC-SECBINFHSA-N
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Description

tert-Butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate is a synthetic organic compound that features a tert-butyl ester group, an amino group, and a substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation and fluorination.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the intermediate compound with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the design of compounds with specific properties and functions.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
  • tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate

Uniqueness

tert-Butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate is unique due to the presence of both an amino group and a tert-butyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)9(15)4-7-5-10(13)16-6-8(7)14/h5-6,9H,4,15H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISACZJOARPZOC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=NC=C1F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC(=NC=C1F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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